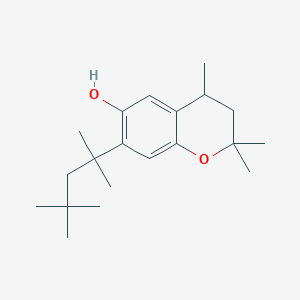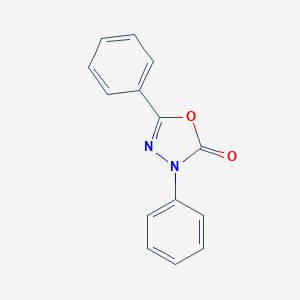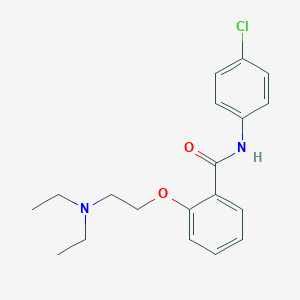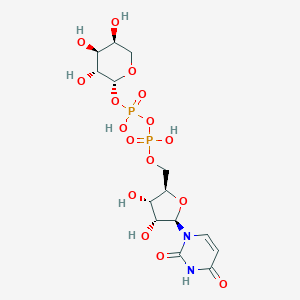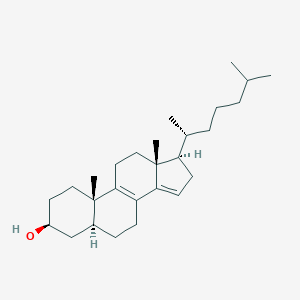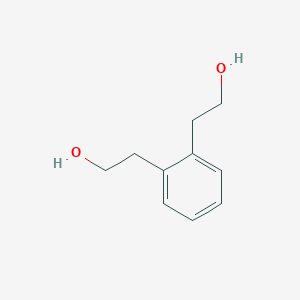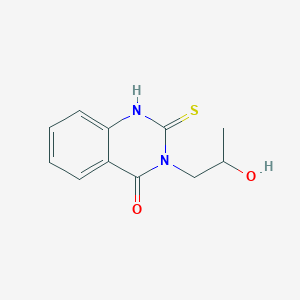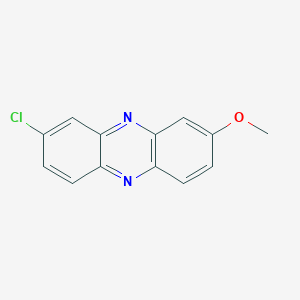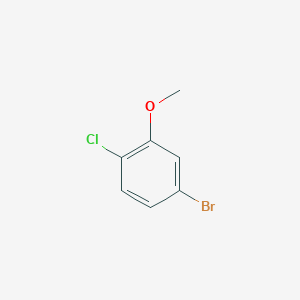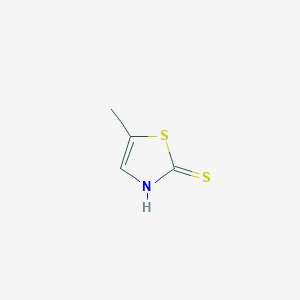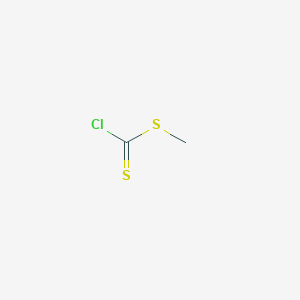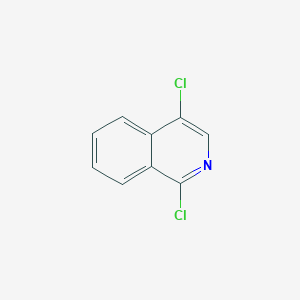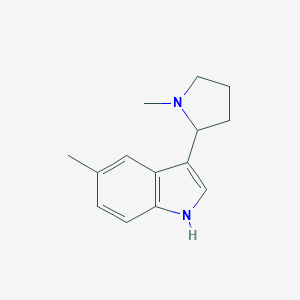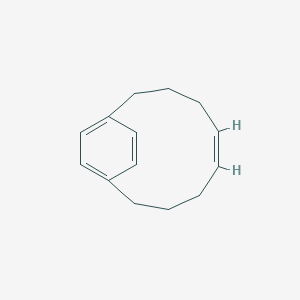
Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-, also known as quadricyclane, is a bicyclic compound with a unique structure that has attracted significant attention in the scientific community. This compound has a wide range of potential applications in various fields, including material science, chemistry, and biology.
Mecanismo De Acción
The mechanism of action of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e is based on its unique structure, which allows it to undergo a reversible [2+2] cycloaddition reaction upon exposure to light. This reaction causes a change in the molecular shape of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e, which can be used to trigger various biological and chemical processes. For example, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has been used as a photoswitchable ligand for the activation of ion channels and receptors, which can be used to control cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Quadricyclane has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e can be used to control the activity of ion channels and receptors, which can be used to regulate cellular signaling pathways. In vivo studies have shown that Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e can be used to control the behavior of animals, including fruit flies and mice. These studies suggest that Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has significant potential as a tool for studying biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e is its ability to undergo a reversible [2+2] cycloaddition reaction upon exposure to light. This property allows Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e to be used as a photoswitchable ligand for the activation of ion channels and receptors, which can be used to control cellular signaling pathways. However, one of the limitations of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e is its sensitivity to light. This can make it challenging to work with in the laboratory, and it requires careful handling to avoid unintended activation.
Direcciones Futuras
There are several future directions for the study of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e. One potential application is in the development of photoswitchable drugs, which can be used to control the activity of specific cellular targets. Another potential application is in the development of molecular machines and switches, which can be used to perform specific tasks in a controlled manner. Additionally, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e could be used as a tool for studying biological systems, including the regulation of cellular signaling pathways and the behavior of animals. Overall, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has significant potential for a wide range of applications, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e is a unique bicyclic compound with significant potential for various applications in material science, chemistry, and biology. Its ability to undergo a reversible [2+2] cycloaddition reaction upon exposure to light makes it a valuable tool for studying biological systems and developing photoswitchable drugs and molecular machines. However, its sensitivity to light also presents challenges in the laboratory. Further research is needed to fully explore the potential of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e and its applications in various fields.
Métodos De Síntesis
The synthesis of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e involves the conversion of norbornadiene to Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e through a photochemical reaction. This reaction is initiated by ultraviolet light, which causes the norbornadiene molecule to undergo a [2+2] cycloaddition reaction, resulting in the formation of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e. This synthesis method has been widely used in the laboratory, and it is a relatively simple and efficient way to produce Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e.
Aplicaciones Científicas De Investigación
Quadricyclane has been extensively studied for its potential applications in various fields. In material science, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has been used as a building block for the synthesis of molecular machines and switches. In chemistry, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has been used as a precursor for the synthesis of other compounds, including cyclooctatetraene. In biology, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has been studied for its potential use as a photoswitchable ligand for ion channels and receptors.
Propiedades
Número CAS |
19041-50-0 |
|---|---|
Nombre del producto |
Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)- |
Fórmula molecular |
C14H18 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
(5Z)-bicyclo[8.2.2]tetradeca-1(12),5,10,13-tetraene |
InChI |
InChI=1S/C14H18/c1-2-4-6-8-14-11-9-13(10-12-14)7-5-3-1/h1-2,9-12H,3-8H2/b2-1- |
Clave InChI |
FGKPGTMPKFMBDZ-UPHRSURJSA-N |
SMILES isomérico |
C1C/C=C\CCCC2=CC=C(C1)C=C2 |
SMILES |
C1CC=CCCCC2=CC=C(C1)C=C2 |
SMILES canónico |
C1CC=CCCCC2=CC=C(C1)C=C2 |
Sinónimos |
(E)-Bicyclo[8.2.2]tetradeca-5,10,12(1),13-tetraene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



